molecular formula C17H14N4O5S B3011066 2-methyl-5-(4-nitrophenyl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-3-carboxamide CAS No. 900136-76-7

2-methyl-5-(4-nitrophenyl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-3-carboxamide

Cat. No. B3011066
M. Wt: 386.38
InChI Key: KAECSVVOBSTKSJ-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups, including a furan ring, a nitrophenyl group, and a thiadiazole ring. These functional groups suggest that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. Unfortunately, without specific data, it’s difficult to provide a detailed analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the nitro group is likely to make the compound relatively polar, and the furan ring could contribute to aromatic stacking interactions .

Scientific Research Applications

Synthesis and Heterocyclic Derivatives

2-Methyl-5-(4-nitrophenyl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-3-carboxamide is part of a broader class of compounds involving the synthesis of heterocycles from arylation products of unsaturated compounds. These compounds, including 5-arylfuran-2-carboxylic acids and their derivatives, have been synthesized through the arylation of furan-2-carboxylic acid or its methyl ester. Such derivatives undergo various reactions to form a range of heterocyclic compounds, indicating the versatility and potential applications of these molecules in the field of organic synthesis and medicinal chemistry (Gorak, Obushak, Matiichuk, & Lytvyn, 2009).

Antimicrobial Activity

Research on derivatives of 1,3,4-thiadiazole, a structural component of the compound , has shown promising antimicrobial activity. Specifically, some derivatives have been evaluated for their in vitro anti-mycobacterial activity against Mycobacterium tuberculosis strains, demonstrating significant inhibitory activity. This suggests potential applications in the development of new therapeutic agents for tuberculosis, especially multidrug-resistant strains (Patel, Jadhav, Ansari, Pawara, & Surana, 2019).

Antitumor Activity

Compounds with a 5-nitrofuran core, similar to the nitrophenyl group in the compound of interest, have been investigated for their carcinogenic properties. While not directly related to therapeutic applications, the study of these compounds' carcinogenicity highlights the importance of understanding the biological effects and potential risks associated with chemical structures, which can inform safer drug design and synthesis (Cohen, Ertürk, von Esch, Corvetti, & Bryan, 1975).

Nematicidal and Antimicrobial Activity

Another study focused on the synthesis of complex derivatives involving thiadiazole, furan, and benzofuran units, demonstrating nematicidal and antimicrobial activities. This indicates the potential of such compounds for agricultural applications, particularly in pest and pathogen control (Reddy, Rao, Yakub, & Nagaraj, 2010).

Future Directions

The future directions for research on this compound would likely depend on its observed properties and activities. For example, if it shows promising biological activity, it could be further investigated as a potential therapeutic agent .

properties

IUPAC Name

2-methyl-5-(4-nitrophenyl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O5S/c1-9(22)7-15-18-17(27-20-15)19-16(23)13-8-14(26-10(13)2)11-3-5-12(6-4-11)21(24)25/h3-6,8H,7H2,1-2H3,(H,18,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAECSVVOBSTKSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)NC3=NC(=NS3)CC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-5-(4-nitrophenyl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-3-carboxamide

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